

Biological Activity of 2-(3-Bromophenyl)quinoline-4-carboxylic Acid: A Technical Overview

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Compound of Interest

Compound Name: 2-(3-Bromophenyl)quinoline-4-carboxylic acid

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Introduction: Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide focuses on the specific compound, **2-(3-Bromophenyl)quinoline-4-carboxylic acid**, and its closely related analogs. While direct experimental data on this precise molecule is limited in publicly accessible literature, this document synthesizes the available information on its derivatives and structurally similar compounds to provide a comprehensive overview of its potential biological activities, mechanisms of action, and the experimental protocols used for their evaluation.

Potential Biological Activities and Quantitative Data

Based on the analysis of structurally related compounds, **2-(3-Bromophenyl)quinoline-4-carboxylic acid** is predicted to exhibit a range of biological effects, including anticancer and antimicrobial activities. The primary mechanism of action for analogous compounds involves the inhibition of key enzymes such as kinases and DNA gyrase.

Anticancer Activity (Aurora A Kinase Inhibition)

A close structural analog, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been identified as a potent inhibitor of Aurora A kinase, a key regulator of cell division.^{[1][2][3]} Inhibition of this kinase can lead to cell cycle arrest and apoptosis in cancer cells.

Table 1: In Vitro Activity of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid

Compound	Target	Assay	IC50	Cell Line	Reference
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid	Aurora A Kinase	Kinase Inhibition Assay	Not explicitly stated	MCF-7 (Breast Cancer)	^{[1][2][3]}
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid	Cell Viability	Cytotoxicity Assay	168.78 µM	MCF-7 (Breast Cancer)	^{[1][2][3]}

Antimicrobial Activity (DNA Gyrase Inhibition)

Derivatives of the closely related 2-(4-Bromophenyl)quinoline-4-carbohydrazide have shown promise as inhibitors of microbial DNA gyrase, an essential enzyme for bacterial replication.^{[4][5]} This suggests that the core quinoline-4-carboxylic acid structure is a viable pharmacophore for developing novel antibacterial agents. While the data below is for a carbohydrazide derivative and a different isomer (4-bromo vs. 3-bromo), it provides valuable insight into the potential of this chemical class.

Table 2: Antimicrobial and DNA Gyrase Inhibitory Activity of 2-(4-Bromophenyl)quinoline-4-carbohydrazide Derivatives

Compound Derivative	Target Organism/Enzyme	Assay	MIC (μM)	IC50 (μM)	Reference
Derivative 6b	Staphylococcus aureus	Broth Microdilution	-	-	[4][5]
Derivative 6b	S. aureus DNA Gyrase	Supercoiling Assay	-	33.64	[4][5]
Derivative 10	Staphylococcus aureus	Broth Microdilution	191.36	-	[5]
Derivative 10	S. aureus DNA Gyrase	Supercoiling Assay	-	8.45	[4][5]
Ciprofloxacin (Control)	S. aureus DNA Gyrase	Supercoiling Assay	-	3.80	[4][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of analogs of **2-(3-Bromophenyl)quinoline-4-carboxylic acid**.

Aurora A Kinase Inhibition Assay

This protocol outlines the general steps for assessing the inhibitory activity of a compound against Aurora A kinase.

- Reagents and Materials: Recombinant human Aurora A kinase, ATP, kinase buffer, substrate peptide, and the test compound.
- Procedure:
 - The test compound is serially diluted to various concentrations.
 - Aurora A kinase is incubated with the test compound in the kinase buffer for a predetermined period.

3. The kinase reaction is initiated by adding a mixture of ATP and the substrate peptide.
4. The reaction is allowed to proceed at a controlled temperature.
5. The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., luminescence-based assay).
6. The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell Viability (Cytotoxicity) Assay

This protocol describes a common method for determining the effect of a compound on the viability of cancer cell lines.

- Cell Culture: MCF-7 breast cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Procedure:
 1. Cells are seeded into 96-well plates and allowed to adhere overnight.
 2. The culture medium is replaced with fresh medium containing various concentrations of the test compound.
 3. The cells are incubated with the compound for a specified duration (e.g., 72 hours).
 4. A viability reagent (e.g., MTT, resazurin) is added to each well.
 5. After a further incubation period, the absorbance or fluorescence is measured using a plate reader.
 6. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method for determining the MIC of a compound against a bacterial strain.

- **Bacterial Culture:** *Staphylococcus aureus* is grown in a suitable broth medium to a specific optical density.
- **Procedure:**
 1. The test compound is serially diluted in the broth medium in a 96-well plate.
 2. The bacterial suspension is added to each well.
 3. The plate is incubated at 37°C for 18-24 hours.
 4. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

DNA Gyrase Supercoiling Assay

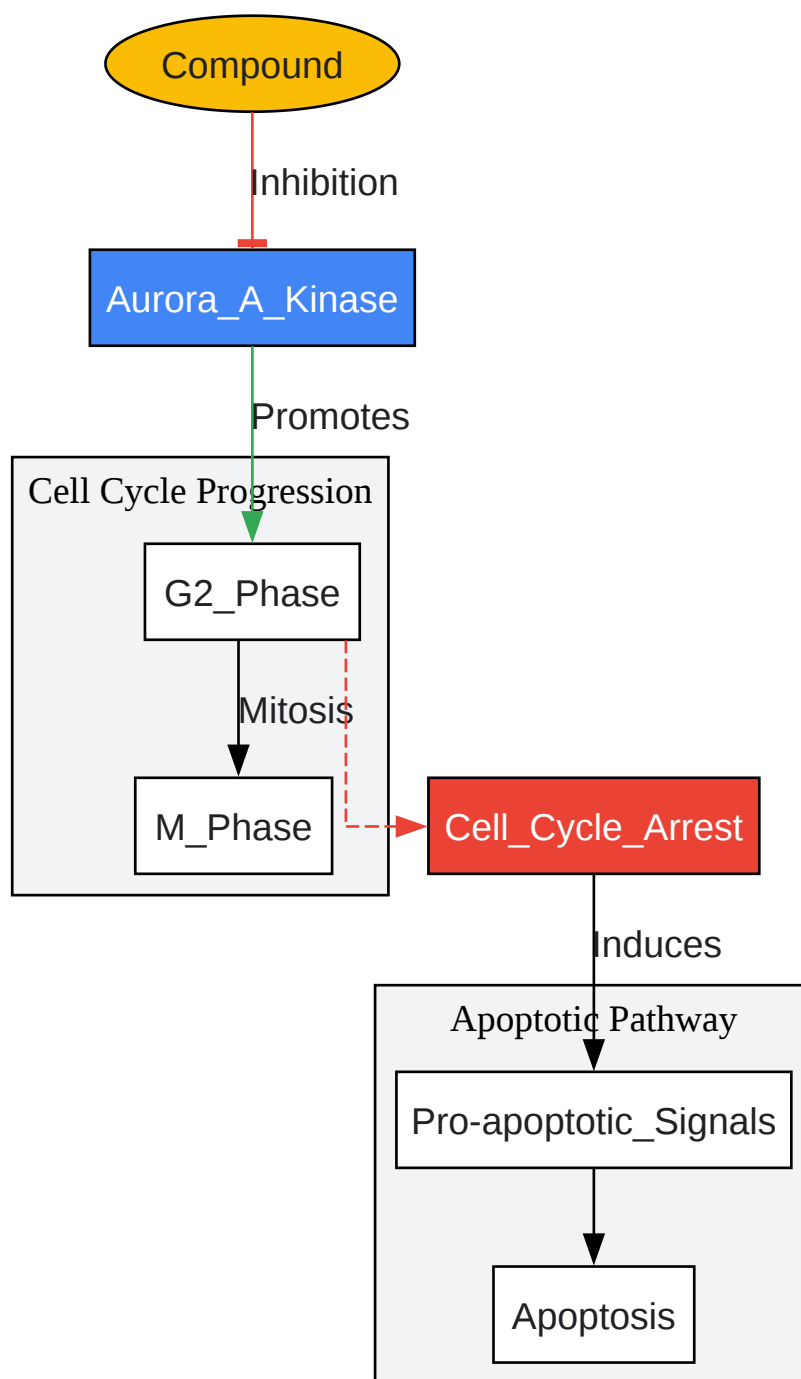
This protocol outlines the steps to measure the inhibition of DNA gyrase activity.

- **Reagents and Materials:** Supercoiled plasmid DNA, relaxed plasmid DNA (as a substrate), *S. aureus* DNA gyrase, ATP, reaction buffer, and the test compound.
- **Procedure:**
 1. The test compound is incubated with DNA gyrase in the reaction buffer.
 2. The relaxed plasmid DNA and ATP are added to initiate the supercoiling reaction.
 3. The reaction mixture is incubated at 37°C.
 4. The reaction is terminated, and the DNA topoisomers are separated by agarose gel electrophoresis.
 5. The gel is stained with a DNA-binding dye (e.g., ethidium bromide) and visualized.
 6. The intensity of the supercoiled DNA band is quantified, and the IC₅₀ value is calculated.

Visualizations: Signaling Pathways and Workflows

Proposed Mechanism of Action: Aurora A Kinase Inhibition

The following diagram illustrates the proposed mechanism by which an analog of **2-(3-Bromophenyl)quinoline-4-carboxylic acid** induces apoptosis in cancer cells through the inhibition of Aurora A kinase.

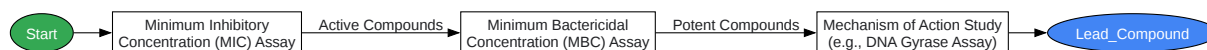


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Caption: Inhibition of Aurora A Kinase leading to cell cycle arrest and apoptosis.

Experimental Workflow: In Vitro Antimicrobial Evaluation

This diagram outlines the typical workflow for assessing the antimicrobial properties of a novel compound.



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Caption: Workflow for the in vitro evaluation of antimicrobial compounds.

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